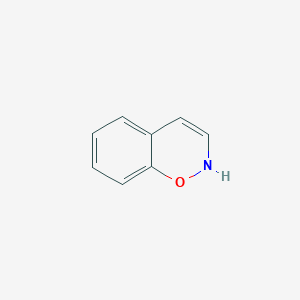

Benzoxazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2H-1,2-benzoxazine |

InChI |

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6,9H |

InChI Key |

CMLFRMDBDNHMRA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CNO2 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for Benzoxazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzoxazine resins have emerged as a significant class of high-performance thermosetting polymers, garnering substantial interest for their versatile applications, which stem from a unique combination of desirable properties. These include near-zero volumetric change upon curing, excellent thermal and dimensional stability, low water absorption, and high char yield.[1][2] The remarkable molecular design flexibility of benzoxazines allows for the tailoring of their properties to meet specific application demands.[2][3][4] This guide provides a comprehensive overview of the core starting materials required for this compound synthesis, detailing the chemical diversity that enables the creation of a wide array of functional polymers.

Core Components for this compound Synthesis

The synthesis of this compound monomers is typically achieved through a Mannich condensation reaction, a one-pot process that involves three key starting materials: a phenol (B47542), a primary amine, and formaldehyde (B43269).[5][6][7] The simplicity and efficiency of this reaction, which can be performed with or without a solvent, contribute to the widespread appeal of this compound chemistry.[1][7]

Phenolic Compounds

The phenolic component forms the backbone of the this compound structure and plays a crucial role in determining the final properties of the cured polymer. A wide variety of phenols and their derivatives can be employed, allowing for significant molecular design flexibility.[2][8]

Commonly Used Phenols:

-

Monofunctional Phenols: Phenol, cresol, and other alkyl-substituted phenols are frequently used for synthesizing monofunctional benzoxazines.[9]

-

Bisphenols: For creating crosslinked polymers with enhanced thermal and mechanical properties, bisphenols are the preferred choice.[4] Commercially significant benzoxazines are often based on bisphenol-A, bisphenol-F, thiodiphenol, or dicyclopentadienediphenol.[5]

-

Bio-based Phenols: In the pursuit of sustainable materials, researchers are increasingly turning to renewable phenolic compounds. Examples include cardanol (B1251761) (from cashew nutshell liquid), eugenol (B1671780) (from clove oil), guaiacol, vanillin, and sesamol.[10][11]

The choice of phenol directly influences properties such as the curing temperature and the thermal stability of the resulting polythis compound.[5] For instance, the incorporation of rigid structures like indane or spirobiindane units into the bisphenol backbone can significantly enhance the thermal properties of the polymer.[1]

Primary Amines

The primary amine component is another critical building block that dictates the structure and performance of the this compound resin. Both aliphatic and aromatic primary amines can be utilized, each imparting distinct characteristics to the final polymer.[1]

Types of Primary Amines:

-

Aromatic Amines: Aniline and its derivatives are widely used to produce thermally stable polybenzoxazines.[1][9] The use of diamines, such as 4,4′-diaminodiphenylmethane, leads to the formation of bifunctional benzoxazines and subsequently, highly crosslinked networks.[12]

-

Aliphatic Amines: Long-chain aliphatic amines can be used to introduce flexibility into the polymer structure.[8] Furfurylamine, derived from renewable resources, is an example of a bio-based amine used in this compound synthesis.[10]

-

Functional Amines: Amines containing other functional groups can be used to introduce specific properties into the polymer. For example, the use of 3,3′-dichloro-4,4′-diaminodiphenylmethane is explored to enhance fire and heat resistance.[12]

Formaldehyde and Its Sources

Formaldehyde serves as the methylene (B1212753) bridge donor in the formation of the oxazine (B8389632) ring. Due to its gaseous nature and toxicity, paraformaldehyde, a solid polymer of formaldehyde, is commonly used as a convenient and safer alternative.[1][10] Other sources of formaldehyde include 1,3,5-hexahydrotriazine.[6]

In recent years, there has been a push towards formaldehyde-free synthesis to develop more environmentally friendly benzoxazines.[13] In such cases, other aldehydes like benzaldehyde (B42025) or furfural (B47365) can be employed, leading to the formation of 2-substituted 1,3-benzoxazines.[3][10][14]

Tailoring Properties through Starting Material Selection

The versatility of this compound chemistry lies in the ability to fine-tune the properties of the final thermoset by judiciously selecting the starting materials. The following table summarizes the influence of different starting materials on key polymer properties.

| Starting Material Variation | Effect on Polymer Properties |

| Phenol Type | |

| Use of bisphenols instead of monofunctional phenols | Increases crosslink density, leading to higher thermal stability and mechanical strength.[4] |

| Incorporation of rigid, bulky groups (e.g., cardo groups) | Enhances thermal stability and glass transition temperature (Tg).[1] |

| Use of long-chain alkyl-substituted phenols | Increases flexibility and lowers the glass transition temperature. |

| Amine Type | |

| Aromatic amines vs. aliphatic amines | Aromatic amines generally lead to higher thermal stability and char yield.[1] |

| Use of diamines | Results in bifunctional benzoxazines and a more crosslinked polymer network.[12] |

| Incorporation of flexible chains (e.g., polyetheramines) | Improves toughness and flexibility of the cured resin.[15] |

| Aldehyde Type | |

| Substitution of formaldehyde with other aldehydes | Allows for the introduction of different functional groups at the 2-position of the oxazine ring, modifying polymerization behavior and final properties.[3][14] |

Experimental Protocols

General Procedure for this compound Synthesis (Solvent-based Method)

A representative protocol for the synthesis of a this compound monomer from a phenol, a primary amine, and paraformaldehyde is as follows:

-

Dissolution: The phenolic compound is dissolved in a suitable organic solvent (e.g., toluene, ethanol, or a mixture thereof) in a reaction flask equipped with a stirrer and a reflux condenser.[12][16]

-

Addition of Aldehyde: Paraformaldehyde is added to the solution, and the mixture is stirred.

-

Addition of Amine: The primary amine, either neat or dissolved in a solvent, is added dropwise to the reaction mixture. The reaction is often exothermic, so controlled addition is necessary.[16]

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (typically several hours) to ensure the completion of the Mannich condensation and ring closure.[14]

-

Work-up: After cooling to room temperature, the reaction mixture is washed with water to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified, often by recrystallization from a suitable solvent or by column chromatography, to yield the pure this compound monomer.

Solventless Synthesis

A solventless method, particularly for solid reactants, involves melting the starting materials together and heating the melt to the reaction temperature.[17] This approach is environmentally friendly and avoids potential issues with residual solvents.[7]

Visualizing the Synthesis and Design Logic

The following diagrams illustrate the fundamental synthesis pathway and the logical relationships in designing this compound resins.

Caption: General synthesis pathway for polythis compound.

Caption: Influence of starting materials on polymer properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. fire.tc.faa.gov [fire.tc.faa.gov]

- 3. Developing Further Versatility in this compound Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. Polythis compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of substituent on equilibrium of this compound synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00192C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 15. Frontiers | this compound/amine-based polymer networks featuring stress-relaxation and reprocessability [frontiersin.org]

- 16. US7041772B2 - Method for producing this compound resin - Google Patents [patents.google.com]

- 17. ikm.org.my [ikm.org.my]

One-Pot Synthesis of Benzoxazine Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoxazine resins, a class of high-performance phenolic polymers, has garnered significant attention due to their exceptional properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and high char yield.[1] The one-pot synthesis method, primarily based on the Mannich condensation reaction, offers a streamlined and efficient route to these versatile thermosets, avoiding the isolation of intermediates and often leading to high yields.[2] This technical guide provides a comprehensive overview of the one-pot synthesis of this compound resins, detailing experimental protocols, presenting key quantitative data, and illustrating the reaction workflow.

The Core of One-Pot Synthesis: Mannich Condensation

The cornerstone of one-pot this compound synthesis is the Mannich condensation reaction, a three-component reaction involving a phenolic compound, a primary amine, and formaldehyde (B43269).[3] This reaction proceeds through the aminoalkylation of the acidic proton on the phenol (B47542) by formaldehyde and a primary amine, leading to the formation of an N,O-acetal intermediate, which subsequently undergoes ring closure to form the characteristic 1,3-benzoxazine ring.[4] The simplicity of this approach allows for a wide variety of phenols and amines to be utilized, enabling the molecular design of this compound monomers with tailored properties.[5]

Experimental Protocols for One-Pot this compound Synthesis

The versatility of the one-pot synthesis is demonstrated through various experimental approaches, including traditional solvent-based methods, solvent-free techniques, and microwave-assisted organic synthesis (MAOS).

Traditional Solvent-Based Synthesis

This classic method involves refluxing the reactants in a suitable solvent. A typical procedure for the synthesis of a bisphenol-A based this compound (BA-a) is as follows:

-

Reactants: Bisphenol-A, Aniline (B41778), and Paraformaldehyde.

-

Procedure: Stoichiometric amounts of bisphenol-A (e.g., 0.06 mol), aniline (e.g., 0.12 mol), and paraformaldehyde (e.g., 0.24 mol) are mixed in a round-bottom flask.[6] A solvent such as a toluene/ethanol (B145695) mixture (2:1 v/v) is added.[1] The mixture is then heated to reflux (typically 110-120 °C) with constant stirring for a specified duration (e.g., 1-5 hours).[6] During the reaction, the water evolved from the condensation is collected.[6] After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization from a suitable solvent like ethanol or by washing with a NaOH solution and water.[7]

Solvent-Free Synthesis

To address environmental concerns and simplify the work-up process, solvent-free methods have been developed. These reactions are typically carried out by heating the neat mixture of reactants.

-

Reactants: Phenolic compound, primary amine, and paraformaldehyde.

-

Procedure: The reactants are mixed in a flask and heated to a temperature above the melting point of the mixture, typically in the range of 80-125 °C.[1][8] For instance, cardanol, paraformaldehyde, and octadecyl amine can be heated at 80 °C for 30 minutes, followed by 2 hours at 125 °C.[1] The reaction is driven to completion by the removal of water. The resulting product is then purified, for example, by dissolving in a solvent like chloroform (B151607) and washing with deionized water.[1]

Microwave-Assisted One-Pot Synthesis (MAOS)

MAOS offers a significant acceleration of the reaction, reducing reaction times from hours to minutes and often improving yields.[7][9]

-

Reactants: Bio-based phenols (e.g., guaiacol, magnolol), primary amines (e.g., furfurylamine), and paraformaldehyde.[7][10]

-

Procedure: The reactants are placed in a microwave reactor, often without a solvent or in a green solvent like polyethylene (B3416737) glycol (PEG).[7][10] The mixture is irradiated with microwaves at a controlled power and temperature. For example, the synthesis of a guaiacol-based this compound can be completed in as little as 6 minutes.[7] A magnolol-based this compound was synthesized in 5 minutes with a yield of 73.5% in a PEG 600 system.[10] The work-up typically involves cooling the mixture, dissolving it in an organic solvent, washing with a basic solution (e.g., 2 M NaOH), drying, and removing the solvent.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various one-pot this compound synthesis studies, providing a comparative overview of reaction conditions, yields, and the thermal properties of the resulting polybenzoxazines.

Table 1: Reaction Conditions and Yields for One-Pot this compound Synthesis

| Phenolic Reactant | Amine Reactant | Synthesis Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Bisphenol-A | Aniline | Conventional Heating | None | 120 | 1 h | - | [6] |

| Guaiacol | Various Amines | Microwave (MAOS) | None | - | 6 min | Good | [7] |

| Magnolol | Furfurylamine | Microwave (MAOS) | PEG 600 | - | 5 min | 73.5 | [10] |

| Cardanol | Octadecyl amine | Conventional Heating | None | 80, then 125 | 2.5 h | - | [1] |

| Phthalic Anhydrides | Trimethylsilyl azide | Microwave (MAOS) | None | - | - | 30-90 | [11] |

| 2-Aminophenols | 2-Bromoalkanoates | Microwave (MAOS) | - | - | - | 44-82 | [9] |

Table 2: Thermal Properties of Polybenzoxazines from One-Pot Synthesis

| Monomer System | Tg (°C) | Td5% (°C) | Td10% (°C) | Char Yield (%) @ 800°C (N2) | Reference |

| Guaiacol-based | >230 (onset) | - | - | - | [7] |

| Magnolol-Furfurylamine | 303 | >440 | >463 | 61.3 | [10] |

| Acetylene-functional | - | - | 520-600 | 71-81 | [4] |

| Aromatic Ester-based | 110 | 263 | 289 | 27 | [12] |

| Vanillin-based | - | 254 | 275 | - | [13] |

| Thymol-based | - | 290 | 312 | 23 | [13] |

| Carvacrol-based | - | 231 | 248 | - | [13] |

| Eugenol-Furfurylamine | - | 361 | - | - | [14] |

| Hyperbranched (Resveratrol-based) | 348 | 374 | - | - | [15] |

Visualization of the One-Pot Synthesis Workflow

The logical progression of the one-pot this compound synthesis can be visualized as a streamlined workflow. The following diagrams, generated using the DOT language, illustrate the core reaction pathway and a more detailed experimental workflow.

Conclusion

The one-pot synthesis of this compound resins represents a highly efficient, versatile, and increasingly green approach to producing high-performance thermosetting polymers. The ability to tailor the properties of the final polythis compound through the judicious selection of readily available phenolic and amine precursors makes this synthetic route particularly attractive for a wide range of applications, from advanced composites and electronics to coatings and adhesives. As research continues to explore novel bio-based starting materials and more sustainable synthetic methodologies like microwave-assisted and solvent-free reactions, the potential for one-pot synthesized this compound resins in advanced materials development is poised for significant growth.

References

- 1. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2008149380A2 - A process for solvent-less synthesis of this compound (bz) - Google Patents [patents.google.com]

- 9. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and properties of a novel aromatic ester-based polythis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Characterization of Bio‐based Polythis compound Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a fully bio-based hyperbranched this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Ring-Opening Polymerization of Benzoxazines

Introduction

Benzoxazines are a class of high-performance thermosetting phenolic resins that have garnered significant attention for their versatile applications in aerospace, electronics, and transportation.[1][2] Synthesized from the Mannich condensation of a phenol, a primary amine, and formaldehyde, these heterocyclic monomers offer remarkable molecular design flexibility.[1][2] The polymerization of benzoxazine monomers proceeds via a thermally activated Ring-Opening Polymerization (ROP), a process that endows the resulting polythis compound thermosets with a unique and advantageous property profile. Key benefits include near-zero volumetric shrinkage or expansion upon curing, the absence of volatile by-products, excellent thermal stability, high flame retardance, and superior mechanical properties.[3][4][5] This guide provides a detailed examination of the core mechanism of this compound ROP, supported by quantitative data, experimental protocols, and process visualizations.

The Core Mechanism of Ring-Opening Polymerization (ROP)

The polymerization of 1,3-benzoxazines is a complex, thermally driven, self-catalyzed cationic ring-opening process.[6][7] The transformation from monomer to a highly cross-linked network is governed by a sequence of initiation and propagation steps, leading to a robust polythis compound structure.

Initiation

The initiation of polymerization is triggered by heat, typically at temperatures exceeding 150-200°C.[1][7] The oxazine (B8389632) ring, existing in a strained, distorted semi-chair conformation, is susceptible to thermal cleavage.[3][8][9] The process begins with the protonation of either the oxygen or nitrogen atom within the oxazine ring, which facilitates the ring-opening to form a highly reactive carbocation or iminium ion intermediate.[8][10][11]

This process can be autocatalyzed by phenolic hydroxyl groups, which may be present as impurities in the monomer or are generated as the polymerization proceeds.[1][6] The presence of these acidic protons accelerates the formation of the initial cationic species. For applications requiring lower curing temperatures, strong Lewis or Brønsted acids can be introduced as external catalysts to expedite initiation.[3][8][9]

Propagation

Once formed, the electrophilic carbocation intermediate rapidly attacks electron-rich sites on other this compound monomers. The primary propagation pathway is an electrophilic aromatic substitution reaction, where the carbocation attacks the ortho or para positions on the phenolic ring of another monomer.[8][12] This step is irreversible and drives the formation of the polymer backbone. As the reaction progresses, a dense, three-dimensional network is constructed, characterized by stable phenolic moieties linked by Mannich bridges (-CH₂-N(R)-CH₂-).[13]

Final Network Structure

The fully cured material is a highly cross-linked thermoset polymer. Its structure is defined by a robust network of phenolic units. A key feature of this network is the formation of strong, intramolecular hydrogen bonds between the newly formed phenolic hydroxyl groups and the tertiary amine nitrogen atoms of the Mannich bridges.[1][13] These hydrogen bonds significantly restrict molecular chain mobility, contributing to the high glass transition temperature (Tg), excellent thermal stability, and low water absorption of polybenzoxazines.

Visualization of the Polymerization Pathway and Experimental Workflow

To clarify the complex series of events in this compound polymerization and its characterization, the following diagrams are provided.

Quantitative Data Presentation

The thermal and mechanical properties of polybenzoxazines are highly dependent on the molecular structure of the initial monomers. The tables below summarize key quantitative data for several common this compound systems.

Table 1: Thermal Properties of Various Polythis compound Systems

| This compound Monomer System | Polymerization Onset T (°C) | Peak Exotherm T (°C) | ΔH (J/g) | Cured Polymer T g (°C) | T d10% (°C) | Char Yield @ 800°C (N₂) (%) |

| BA-a (Bisphenol A / Aniline) | 163[14] | 229[14] | 273[14] | 220[3] | 289[15] | ~60[3] |

| CA-a (Cardanol / Aniline) | - | ~200[4] | - | 148[4] | >330[4] | - |

| IBPB (Indane Bisphenol / Aniline) | 175[14] | 231[14] | 185[14] | 240[14] | 425[14] | 46[14] |

| SBIB (Spirobiindane / Aniline) | 227[14] | 260[14] | 158[14] | 309[14] | 441[14] | 51[14] |

| Ph-apa (Phenol / Aminophenylacetylene) | - | ~180-200** | - | - | 520-600 | 71-81[16] |

| PTMBE (Aromatic Ester-based) | - | - | - | 110[15] | 289[15] | 27[15] |

| Note: Value is for Td,5%. | ||||||

| **Note: Exotherm range for combined oxazine and acetylene (B1199291) polymerization. |

Table 2: Mechanical Properties of Select Polythis compound Systems

| Cured Polymer System | Storage Modulus (GPa) | Tensile Strength (MPa) | Flexural Strength (MPa) |

| BA-a (Bisphenol A / Aniline) | 1.9[15] | - | - |

| CA-a Blend | 2.8[4] | - | - |

| Daidzein/Polyetheramine MCBP | - | 16.3 - 54.7[13] | 24.8 - 93.1[13] |

| PTMBE (Aromatic Ester-based) | 0.168[15] | - | - |

Key Experimental Protocols

The characterization of this compound ROP relies on several key analytical techniques. Detailed methodologies are provided below.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal characteristics of the curing reaction (onset temperature, peak exotherm, and enthalpy of polymerization) and the glass transition temperature (T g ) of the resulting polymer.[3][4][14]

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound monomer into a standard, non-hermetic aluminum DSC pan and seal.[4][14]

-

Curing Kinetics Program: Place the pan in the DSC instrument. Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 300-350°C) at a constant heating rate. To perform kinetic studies (e.g., using Kissinger or Ozawa methods), this is repeated at several different heating rates (e.g., 3, 6, 10, 15, and 20 °C/min).[4][14]

-

Atmosphere: Maintain a constant inert atmosphere, such as a dry nitrogen flow (e.g., 50 mL/min), throughout the experiment to prevent oxidative degradation.[4]

-

T g Determination: To measure the T g of the cured polymer, first cure a sample either in the DSC or in an oven following a defined schedule (e.g., 2h at 180°C, 4h at 200°C, 2h at 220°C).[17] Then, run a second heating scan (e.g., at 10 or 20°C/min) on the cured sample to observe the stepwise change in heat capacity corresponding to the T g .[14][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To monitor the chemical structural changes during the polymerization by tracking the disappearance of monomer functional groups and the appearance of polymer functional groups.[1][3][8]

-

Methodology:

-

Sample Preparation: Prepare a thin film of the monomer between two potassium bromide (KBr) salt plates or as a KBr pellet.[18]

-

In-situ Monitoring: Place the sample in a heated transmission cell within the FTIR spectrometer. Record spectra at regular intervals while heating the sample through a defined temperature program (e.g., heating to 180°C and holding).[19]

-

Spectral Analysis: Monitor the following key absorbance bands:

-

Disappearance of Oxazine Ring: The peak around 900-960 cm⁻¹, corresponding to the out-of-plane C-H bending of the benzene (B151609) ring attached to the oxazine structure, will decrease in intensity and eventually disappear upon complete cure.[8][20]

-

Appearance of Phenolic Hydroxyl: A broad absorbance band will emerge in the 3200-3500 cm⁻¹ region, indicating the formation of phenolic -OH groups and intermolecular hydrogen bonds in the polymer network.[20]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information and confirm the conversion of the monomer to the polymer.[1][3][8]

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (uncured monomer, partially cured oligomer, or soluble fraction of the polymer) in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8][17]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The key signals for monitoring the reaction are the two distinct methylene (B1212753) protons of the oxazine ring:

-

Data Interpretation: The integration of these characteristic peaks will decrease as the polymerization proceeds. Their complete disappearance confirms the full ring-opening of the this compound moieties. New, broader signals will appear in the aromatic and aliphatic regions, corresponding to the complex structure of the polythis compound network.

-

References

- 1. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. Properties and Curing Kinetics of a Processable Binary this compound Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thermal and photochemical ring opening polymerization of benzoxazines [polen.itu.edu.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis, characterization, and properties of a novel aromatic ester-based polythis compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]

- 16. cpsm.kpi.ua [cpsm.kpi.ua]

- 17. mdpi.com [mdpi.com]

- 18. Study on the Curing Behaviors of this compound Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzoxazines with enhanced thermal stability from phenolated organosolv lignin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22334F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Synthesis of Bio-Based Benzoxazine from Cardanol: A Technical Guide

Introduction: The increasing demand for sustainable and high-performance polymers has driven research towards the utilization of renewable resources. Cardanol (B1251761), a phenolic lipid extracted from cashew nutshell liquid (CNSL), has emerged as a promising bio-based precursor for the synthesis of advanced polymer resins.[1] Benzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, low water absorption, and near-zero shrinkage during curing.[2][3] The synthesis of benzoxazine resins from cardanol offers a sustainable alternative to petroleum-based counterparts, leveraging the unique chemical structure of cardanol to impart properties such as flexibility and hydrophobicity to the resulting polymer.[4] This technical guide provides an in-depth overview of the synthesis, characterization, and properties of cardanol-based benzoxazines, tailored for researchers and professionals in materials science and polymer chemistry.

Synthesis of Cardanol-Based this compound Monomer

The synthesis of cardanol-based this compound is typically achieved through a Mannich-like condensation reaction. This one-pot, often solventless, process involves the reaction of cardanol, a primary amine, and formaldehyde (B43269) (or its polymer, paraformaldehyde).[1][5] The long aliphatic side chain of cardanol makes the resulting this compound monomer a liquid at room temperature, which is advantageous for processing.[2][4]

The general reaction involves the formation of a six-membered oxazine (B8389632) ring on the phenolic structure of cardanol. The choice of the primary amine allows for the tailoring of the final polymer's properties. Various amines, including aliphatic and aromatic ones like aniline (B41778), furfurylamine, and diamines, have been utilized to create monofunctional and bifunctional this compound monomers.[6]

Caption: General reaction scheme for the synthesis of cardanol-based this compound.

Experimental Protocol: Synthesis of a Monofunctional this compound

This protocol describes a typical solventless synthesis of a cardanol-based this compound monomer using an amine.[1][7]

-

Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, charge Cardanol and the selected primary amine (e.g., aniline or furfurylamine) in a 1:1 molar ratio.

-

Addition of Formaldehyde: While stirring the mixture, add paraformaldehyde (in a 2:1 molar ratio to cardanol) portion-wise to control the initial exothermic reaction. The temperature should be maintained around 85-90°C.[1]

-

Reaction: After the complete addition of paraformaldehyde, continue stirring the mixture at 95-100°C for 3-4 hours.[7] The reaction progress can be monitored by observing the formation of water as a byproduct.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting product is typically a viscous liquid. It can be purified by washing with a suitable solvent to remove unreacted starting materials. For many applications, the crude monomer can be used directly for polymerization.[8]

-

Characterization: The chemical structure of the synthesized this compound monomer is confirmed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9]

Polymerization of Cardanol-Based this compound

Cardanol-based this compound monomers undergo thermal ring-opening polymerization (ROP) to form a highly cross-linked polythis compound network.[4] This process is thermally initiated and does not require any catalyst, although catalysts can be used to lower the polymerization temperature.[10] The polymerization occurs without the release of any volatile byproducts, leading to near-zero shrinkage.[3]

The polymerization mechanism involves the opening of the oxazine ring, leading to the formation of a phenolic hydroxyl group and a cross-linked network structure. The long, flexible aliphatic chain of the cardanol moiety is incorporated into the final polymer network, which can enhance the toughness and flexibility of the material.[2]

Caption: Thermal ring-opening polymerization of cardanol-based this compound.

Experimental Protocol: Thermal Curing

-

Sample Preparation: Place a known amount of the synthesized this compound monomer in a mold or on a substrate.

-

Curing Schedule: Transfer the sample to a programmable oven. A typical curing schedule involves a multi-step heating process, for example:

-

Post-Curing: After the curing cycle, the oven is turned off and the sample is allowed to cool down slowly to room temperature to minimize thermal stress.

-

Analysis: The cured polythis compound can then be subjected to characterization to determine its thermal and mechanical properties.

Characterization and Properties

Monomer Characterization

The structure of the synthesized cardanol-based this compound monomer is typically confirmed by spectroscopic methods.

| Technique | Characteristic Peaks / Signals | Reference |

| FTIR (cm⁻¹) | ~3009 (C-H stretching of benzene (B151609) ring), ~2925 & ~2853 (asymmetric and symmetric stretching of CH₂ in the alkyl chain and oxazine ring), ~1496 (trisubstituted benzene ring), ~1238 & ~1096 (asymmetric and symmetric C-O-C stretching of the oxazine ring), ~918-932 (out-of-plane bending of C-H attached to the oxazine ring) | [4][12] |

| ¹H NMR (ppm) | Signals corresponding to the protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N), aromatic protons, and the long aliphatic side chain of cardanol. | [4][9] |

| ¹³C NMR (ppm) | Resonances for the carbon atoms in the oxazine ring, the aromatic rings, and the aliphatic side chain. | [8][9] |

Polymer Properties

The resulting polybenzoxazines exhibit a range of desirable properties, largely influenced by the structure of the cardanol and the amine used in the synthesis.

Thermal Properties:

Cardanol-based polybenzoxazines generally exhibit good thermal stability. The curing behavior and thermal properties are often studied using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Property | Typical Value Range | Notes | Reference |

| Curing Temperature (DSC) | 220 - 275 °C | The peak exothermic temperature of polymerization. Can be lowered with catalysts or by blending with other resins. | [3][4] |

| Glass Transition Temp. (Tg) | 140 - 200 °C | Varies depending on the amine used and crosslink density. The long alkyl chain can lower Tg compared to bisphenol-A based systems. | [2] |

| 5% Weight Loss Temp. (TGA) | 317 - 330 °C | Indicates the onset of thermal decomposition, showing good thermal stability. | [2][10] |

| Char Yield at 800°C | 37 - 46 % | High char yield contributes to flame retardant properties. | [3][10] |

Mechanical Properties:

The mechanical properties are often evaluated using Dynamic Mechanical Analysis (DMA). The presence of the long alkyl chain from cardanol can act as an internal plasticizer, leading to increased flexibility compared to more rigid aromatic polybenzoxazines.[2]

| Property | Typical Value | Notes | Reference |

| Storage Modulus (E') | ~2.8 GPa | This value is comparable to some conventional bisphenol A-based polybenzoxazines, indicating good stiffness. | [2] |

Other Properties:

-

Hydrophobicity: The long aliphatic chain of cardanol imparts significant hydrophobic character to the polymer surface, with water contact angles reported to be as high as 148°.[4]

-

Flame Retardancy: The inherent phenolic structure contributes to a high char yield, which is beneficial for flame retardancy.[13]

-

Corrosion Resistance: Cardanol-based polythis compound coatings have shown excellent corrosion resistance on metal substrates.[4][7]

Experimental Workflows and Signaling Pathways

The overall process from synthesis to characterization can be visualized as a logical workflow.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The synthesis of benzoxazines from cardanol represents a significant advancement in the development of sustainable, high-performance thermosetting polymers. The process is straightforward, often solvent-free, and yields a versatile monomer that can be thermally cured into a robust polymer network.[1] Cardanol-based polybenzoxazines offer a unique combination of properties, including good thermal stability, mechanical robustness, inherent hydrophobicity, and flame retardancy, making them suitable for a wide range of applications, including composites, coatings, and adhesives.[4] Further research into the use of different bio-based amines and the development of cardanol-derived bifunctional or multifunctional benzoxazines will continue to expand the potential of these eco-friendly materials.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Properties and Curing Kinetics of a Processable Binary this compound Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. emerald.com [emerald.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a novel cardanol-based this compound monomer and environmentally sustainable production of polymers and bio-composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of a novel cardanol-based this compound monomer and environmentally sustainable production of polymers and bio-composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Properties of Polybenzoxazine Networks

For Researchers, Scientists, and Drug Development Professionals

Polybenzoxazines are a class of high-performance thermosetting polymers that have garnered significant attention due to their unique and advantageous properties. This guide provides an in-depth overview of the core fundamental properties of polybenzoxazine networks, including their synthesis, polymerization, and key performance characteristics. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of these advanced materials.

Introduction to Polythis compound Networks

Polybenzoxazines are formed through the ring-opening polymerization of this compound monomers. These monomers are typically synthesized via a Mannich condensation reaction between a phenol, a primary amine, and formaldehyde.[1][2] The remarkable versatility in the choice of phenolic and amine precursors allows for a high degree of molecular design flexibility, enabling the tailoring of properties for specific applications.[3][4]

Key advantages of polythis compound networks include:

-

Near-zero volumetric shrinkage upon curing: This minimizes residual stress in composites and coatings.[5][6]

-

No release of volatile byproducts during polymerization: This is a significant advantage over traditional phenolic and condensation-cure resins.[1][5]

-

Excellent thermal stability and high char yield: Making them suitable for high-temperature applications and conferring inherent flame retardancy.[4][7][8]

-

Low water absorption: Which contributes to dimensional stability and consistent performance in humid environments.[4]

-

Good dielectric properties: Including a low dielectric constant and dissipation factor.[5][9]

-

Room temperature storage stability: Offering logistical advantages in manufacturing.[5]

These properties make polybenzoxazines attractive for a wide range of applications, including in the aerospace, automotive, and electronics industries for components that demand high thermal and mechanical performance.[5]

Synthesis and Polymerization

The synthesis of this compound monomers is typically achieved through the Mannich reaction. The subsequent polymerization to form a highly cross-linked polythis compound network is thermally initiated and proceeds via a ring-opening polymerization (ROP) mechanism.[1][2] This process does not require a catalyst, although one can be used to lower the polymerization temperature.[10]

The polymerization process can be visualized as follows:

Quantitative Data on Polythis compound Properties

The properties of polythis compound networks are highly dependent on the molecular structure of the constituent monomers. The following tables summarize key quantitative data from various studies.

Thermal Properties

| Polythis compound Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Char Yield at 800°C (Nitrogen) (%) |

|---|---|---|---|---|

| Standard Bisphenol A-based (Poly(BA-a)) | ~170 | ~350 | - | ~30 |

| Phenolphthalein-based (PBP-a) | 200 | - | - | High |

| Dicyclopentadiene-based (PBD-a) | 150 | - | - | Low |

| Aromatic Ester-based (PTMBE) | 110 | 263 | 289 | 27 |

| Acetylene-functionalized | - | - | 520-600 | 71-81 |

Mechanical and Dielectric Properties

| Property | Value | Conditions | Polythis compound Type |

|---|---|---|---|

| Tensile Strength at Break | 21.04 (±3.56) MPa | Cured at 180°C | Bisphenol-A/hexamethylenediamine-based |

| Young's Modulus | 0.93 (±0.05) GPa | Cured at 180°C | Bisphenol-A/hexamethylenediamine-based |

| Dielectric Constant (k) | ~3.5 | - | Typical Polybenzoxazines |

| 2.54 - 2.83 | High Frequency | Aliphatic main-chain copolymers | |

| Dielectric Loss | 0.010 - 0.032 | - | Aliphatic main-chain copolymers |

Experimental Protocols for Characterization

A standardized workflow is crucial for the accurate characterization of polythis compound networks.

Differential Scanning Calorimetry (DSC)

Objective: To determine the curing behavior, including the onset and peak polymerization temperatures, and the glass transition temperature (Tg) of the cured polymer.

Methodology:

-

A small sample of the this compound monomer or cured polymer (typically 2-3 mg) is hermetically sealed in an aluminum pan.[11]

-

An empty sealed aluminum pan is used as a reference.

-

The sample is placed in a DSC instrument.

-

For curing analysis, the sample is heated from ambient temperature to approximately 350°C at a constant heating rate, typically 10°C/min, under a nitrogen atmosphere.[11][12]

-

The heat flow is monitored as a function of temperature, and the exothermic peak corresponding to the ring-opening polymerization is analyzed to determine the onset and peak curing temperatures.[11]

-

For Tg determination of a cured sample, the material is heated through its expected transition range at a similar heating rate (e.g., 20°C/min).[11] The change in the baseline of the heat flow curve indicates the glass transition.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polythis compound network, including the decomposition temperature and char yield.

Methodology:

-

A small sample of the cured polythis compound (typically 1-10 mg) is placed in a TGA sample pan.

-

The sample is heated from ambient temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.[7]

-

The analysis is conducted under a controlled atmosphere, usually nitrogen for inert decomposition or air for thermo-oxidative stability.[7]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The temperatures at which 5% and 10% weight loss occur (Td5 and Td10) are determined, along with the final residual weight at the end of the experiment, which represents the char yield.[7]

Dynamic Mechanical Analysis (DMA)

Objective: To investigate the viscoelastic properties of the polythis compound network, including the storage modulus, loss modulus, and a more precise determination of the glass transition temperature (Tg).

Methodology:

-

A rectangular specimen of the cured polythis compound with defined dimensions is prepared.

-

The specimen is mounted in the DMA instrument in a suitable clamping configuration (e.g., single cantilever or three-point bending).

-

A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz).

-

The sample is heated through a temperature range that encompasses its glass transition at a controlled heating rate (e.g., 5°C/min).[13]

-

The storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are recorded as a function of temperature.

-

The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).[2]

Conclusion

Polythis compound networks offer a compelling combination of properties that make them highly suitable for demanding applications. Their unique polymerization behavior, leading to near-zero shrinkage and no volatile byproducts, sets them apart from many traditional thermosetting resins. The extensive possibilities for molecular design allow for the fine-tuning of their thermal, mechanical, and dielectric properties. A thorough understanding of their fundamental characteristics, facilitated by standardized characterization techniques, is essential for leveraging their full potential in the development of advanced materials.

References

- 1. Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization, and properties of a novel aromatic ester-based polythis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Polythis compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, characterization, and properties of a novel aromatic ester-based polythis compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]

- 13. Catalyzing this compound Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Benzoxazine Resins: A Technical Guide to Novel Amine Precursors

For Immediate Release

In the pursuit of advanced polymeric materials, the molecular architecture of benzoxazine resins is undergoing a significant transformation, driven by the exploration of novel amine precursors. This technical guide delves into the core of this evolution, offering researchers, scientists, and drug development professionals a comprehensive overview of innovative amine precursors that are paving the way for next-generation polybenzoxazines with tailored functionalities and enhanced performance characteristics.

The traditional synthesis of this compound monomers, a Mannich condensation reaction of a phenol (B47542), formaldehyde, and a primary amine, offers immense molecular design flexibility.[1] This flexibility is being harnessed to incorporate a diverse array of amine precursors, moving beyond conventional choices to unlock unprecedented properties in the resulting thermosets. These novel amines are introducing bio-compatibility, improved thermal and mechanical performance, and unique functionalities, expanding the application scope of polybenzoxazines into demanding fields such as aerospace, electronics, and biomedicine.[1][2]

Emerging Classes of Novel Amine Precursors

The exploration of new amine precursors for this compound synthesis can be broadly categorized into several key areas, each offering distinct advantages:

-

Bio-Based Amines: Driven by the growing demand for sustainable materials, researchers are turning to naturally derived amines.[3] Furfurylamine, derived from agricultural waste, is a prominent example, leading to the development of bio-based benzoxazines.[4][5] Amino acid esters are also being investigated to create bio-based this compound monomers, which upon polymerization, yield thermosets with high thermal stability.[6] The use of these renewable resources not only reduces the carbon footprint but can also introduce unique chemical functionalities.[3]

-

Functional Amines for High Performance: To meet the stringent requirements of advanced applications, amines bearing specific functional groups are being employed.

-

Polyetheramines: These precursors, characterized by flexible polyether chains, are utilized to synthesize benzoxazines that form flexible thermosets upon curing.[7][8] The incorporation of polyetheramine segments can enhance the toughness and processability of the resulting polythis compound.[7]

-

Siloxane-Containing Amines: The integration of siloxane moieties through amine precursors leads to polybenzoxazines with excellent thermal stability and surface properties.[9]

-

Amide-Functional Amines: The synthesis of benzoxazines with amide linkages has been achieved, resulting in polymers with improved strength and toughness.[10] One-pot synthesis methods using 3,4-dihydrocoumarine and various diamines have been developed to create main-chain polybenzoxazines containing amide groups.[2][11]

-

-

Amines for Special Properties: Novel amine precursors are also being selected to impart specific, desirable characteristics to the final material.

-

Fluorinated Amines: The introduction of fluorine atoms via the amine precursor can significantly lower the dielectric constant of polybenzoxazines, making them suitable for electronic packaging applications.[1]

-

Diamines for Chain Extension: The use of diamines allows for the synthesis of main-chain polythis compound precursors, which can be processed into films before curing.[12] This approach offers advantages in processability compared to traditional low molecular weight this compound monomers.

-

Quantitative Performance Data of Novel Polybenzoxazines

The following tables summarize key quantitative data from recent studies on benzoxazines derived from novel amine precursors, providing a comparative overview of their performance.

| Amine Precursor | Phenol Precursor | Polymerization Temp (°C) | Td5 (°C) | Td10 (°C) | Char Yield (%) | Reference |

| Furfurylamine | Sesamol | ~250 (peak) | 374 | 419 | 64 | [13] |

| Ethylamine | Thymol | 253-260 | - | - | - | [14] |

| Aniline | Thymol | 253-260 | - | - | - | [14] |

| 1,6-Diaminohexane | Thymol | 253-260 | - | - | - | [14] |

| Amino Acid Methyl Ester | Eugenol | - | - | 373 | 47 | [6] |

| Polyetheramine (D230) | 4-(phenylazo)phenol | - | - | - | >98 (efficiency) | [7] |

| Polyetheramine (D400) | 4-(phenylazo)phenol | - | - | - | >98 (efficiency) | [7] |

| Polyetheramine (D2000) | 4-(phenylazo)phenol | - | - | - | >98 (efficiency) | [7] |

Table 1: Thermal Properties of Polybenzoxazines from Novel Amine Precursors. Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurred, respectively.

| Amine Precursor | Phenol Precursor | Glass Transition Temp (Tg, °C) | Storage Modulus (E') | Reference |

| Furfurylamine | Bisphenol A | - | - | [5] |

| Maleimidobenzoxazines | - | 241-335 | - | [12] |

| AB-type precursors | Aminophenols | 260-300 | - | [12] |

Table 2: Thermomechanical Properties of Polybenzoxazines from Novel Amine Precursors.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of these novel this compound resins.

General Synthesis of this compound Monomers (Solvent-Based)

-

Reactant Charging: To a three-necked flask equipped with a condenser and a stirrer, add the phenol (e.g., bisphenol A, 0.25 mol), the novel amine precursor (e.g., furfurylamine, 0.125 mol), and a solvent (e.g., toluene, 200 mL).[5]

-

Formaldehyde Addition: Cool the mixture in an ice bath and add paraformaldehyde (0.5 mol) under vigorous stirring.[5]

-

Reaction: After the initial stirring at room temperature, heat the mixture in an oil bath at a specified temperature (e.g., 95 °C) for a defined period (e.g., 2 hours).[5]

-

Purification: After the reaction, the solvent is typically removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the final this compound monomer.

Solventless Synthesis of this compound Monomers

-

Mixing: Mix the phenol, the novel amine precursor, and paraformaldehyde in the appropriate molar ratio in a reaction vessel.[15]

-

Homogenization: Stir the mixture at room temperature until a homogeneous solution is obtained.[15]

-

Reaction: Heat the mixture to the desired reaction temperature and maintain it for a specific duration to allow for the formation of the this compound ring.

-

Isolation: The product is typically obtained as a solid or a viscous liquid and can be used directly or purified if necessary.

Thermal Curing of this compound Monomers

-

Sample Preparation: Place a known amount of the synthesized this compound monomer in a suitable mold or on a substrate.

-

Curing Schedule: Subject the monomer to a stepwise thermal treatment. A typical curing schedule might involve heating at progressively higher temperatures, for instance, 150 °C, 175 °C, 200 °C, 225 °C, and 250 °C, for a specific duration at each step.[15]

-

Cooling: After the final curing step, allow the sample to cool down to room temperature to obtain the crosslinked polythis compound network.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound monomers. The appearance of characteristic peaks for the methylene (B1212753) protons in the oxazine (B8389632) ring (O-CH₂-N and Ar-CH₂-N) confirms the successful ring formation.[7][15]

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to monitor the synthesis of the this compound monomer and its subsequent polymerization. The disappearance of the phenolic hydroxyl peak and the appearance of characteristic oxazine ring vibrations indicate monomer formation. During curing, the disappearance of the oxazine ring peaks and the appearance of a broad hydroxyl peak signify the ring-opening polymerization.[7][13]

-

Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior of the this compound monomers and to determine the glass transition temperature (Tg) of the resulting polybenzoxazines.[4][13] The exotherm in the DSC scan indicates the polymerization reaction.

-

Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability of the cured polybenzoxazines by measuring the weight loss of the material as a function of temperature.[6][13]

Visualizing the Pathways and Workflows

To better illustrate the processes involved in the exploration of novel amine precursors for this compound synthesis, the following diagrams have been generated.

References

- 1. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]

- 2. One-Pot Synthesis of Amide-Functional Main-Chain Polythis compound Precursors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of this compound Resin Based on Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electrochemsci.org [electrochemsci.org]

- 8. Frontiers | this compound/amine-based polymer networks featuring stress-relaxation and reprocessability [frontiersin.org]

- 9. ikm.org.my [ikm.org.my]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Synthesis of Amide-Functional Main-Chain Polythis compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

Solventless Synthesis of Benzoxazine Monomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoxazine monomers, precursors to high-performance polythis compound thermosets, has traditionally relied on solvent-based methods. However, the increasing demand for sustainable and environmentally friendly chemical processes has spurred the development of solventless synthesis routes. These methods not only reduce volatile organic compound (VOC) emissions but can also offer benefits such as shorter reaction times, higher yields, and simplified purification procedures. This technical guide provides an in-depth overview of the core solventless methodologies for the synthesis of this compound monomers, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Core Solventless Synthesis Methodologies

Several solventless techniques have emerged as viable alternatives to traditional solution-based synthesis of this compound monomers. The most prominent among these are thermal melt synthesis, microwave-assisted synthesis, and mechanochemical synthesis.

Thermal Melt Synthesis

Thermal melt synthesis is a straightforward and widely adopted solventless method that involves the direct heating of the reactants—a phenol (B47542), a primary amine, and a source of formaldehyde (B43269) (typically paraformaldehyde)—in a molten state. The reaction is a Mannich condensation, which proceeds to form the characteristic 1,3-oxazine ring structure of the this compound monomer.

This method is particularly attractive due to its simplicity and scalability. By eliminating the need for a solvent, the process minimizes waste and simplifies product isolation, which often involves direct crystallization or purification of the solidified melt. A patent describes a process for the solventless synthesis of this compound by heating a phenol in molar combination with a primary amine and an aldehyde to a temperature above the boiling point of water[1].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the solvent-free production of this compound monomers, offering significant advantages in terms of reaction speed and efficiency.[2][3] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.[2] This rapid heating can also lead to improved yields and, in some cases, different product selectivities compared to conventional heating methods.[4]

The efficiency of microwave-assisted synthesis is particularly evident in the preparation of various this compound derivatives, including bio-based monomers.[2][3] For instance, the synthesis of novel bio-based benzoxazines from the lignin (B12514952) derivative guaiacol, paraformaldehyde, and various amines was completed in just 6 minutes with good yields under solvent-free microwave conditions.[2]

Mechanochemical Synthesis (Ball-Milling)

Mechanochemistry, specifically ball-milling, has emerged as a powerful and environmentally friendly technique for the solvent-free synthesis of this compound monomers.[5][6] This method utilizes mechanical force to induce chemical reactions between solid reactants. The high-energy collisions between the milling balls and the reactants provide the necessary energy to overcome activation barriers and promote the formation of the this compound ring.

Mechanochemical synthesis is particularly advantageous for its ability to be performed at room temperature, thus avoiding thermally induced side reactions. It is also a highly efficient method, often leading to high yields in a short amount of time. Furthermore, this technique has been successfully employed for the parallel synthesis of this compound derivatives, demonstrating its potential for high-throughput screening and library generation.[6] A study on a formaldehyde-free this compound monomer highlighted the use of ball-milling as a solvent-free and environmentally friendly synthesis method.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the solventless synthesis of this compound monomers, providing a comparative overview of the different methodologies.

Table 1: Thermal Melt Synthesis of this compound Monomers

| Phenol Derivative | Amine Derivative | Aldehyde Source | Temperature (°C) | Time | Yield (%) | Reference |

| Bisphenol-A | Aniline (B41778) | Paraformaldehyde | 110 | 40 min | Not specified | [7] |

| Bisphenol with trityl group | Aniline | Paraformaldehyde | Not specified | Not specified | Not specified | [8] |

| Bisphenol with trityl group | 2,4,6-tribromoaniline | Paraformaldehyde | Not specified | Not specified | Not specified | [8] |

Table 2: Microwave-Assisted Solvent-Free Synthesis of this compound Monomers

| Phenol Derivative | Amine Derivative | Aldehyde Source | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |

| Guaiacol | Various amines | Paraformaldehyde | Not specified | Not specified | 6 min | Good | [2][3] |

| Phthalic Anhydrides | Trimethylsilyl (B98337) azide (B81097) | N/A | 100 (initial) | 120 | 8 min | 30-90 | [4][7] |

| Magnolol | Furfurylamine | Paraformaldehyde | Not specified | Not specified | 5 min | 73.5 | [9] |

Table 3: Mechanochemical Synthesis of this compound Monomers

| Phenol Derivative | Amine Derivative | Aldehyde Source | Milling Conditions | Time | Yield (%) | Reference |

| Salicylaldehyde | Furfurylamine | p-Hydroxybenzaldehyde | Ball-milling | Not specified | Not specified | [2] |

| Various Phenols | Various Amines | Paraformaldehyde | Vibrational & Planetary Mills | 4 h | Varies | [6] |

Experimental Protocols

The following are generalized, detailed methodologies for the key solventless synthesis techniques cited. Researchers should adapt these protocols based on the specific reactants and desired product.

Protocol for Thermal Melt Synthesis of Bisphenol-A-Aniline this compound (BA-a)

-

Reactant Preparation: In a suitable reaction vessel (e.g., an aluminum pan or round-bottom flask), combine bisphenol-A, paraformaldehyde, and aniline in a molar ratio of 1:4:2.

-

Heating and Mixing: Heat the mixture to 110°C while continuously stirring. The reactants will melt and form a homogenous mixture.

-

Reaction: Maintain the temperature at 110°C for approximately 40 minutes with continuous mixing to ensure the completion of the Mannich condensation reaction.

-

Cooling and Solidification: After the reaction is complete, cool the mixture to room temperature. The molten product will solidify.

-

Purification (if necessary): The resulting solid can be purified by recrystallization from an appropriate solvent to obtain the pure this compound monomer.

Protocol for Microwave-Assisted Solvent-Free Synthesis of this compound-2,4-diones

-

Reactant Loading: In a 10 mL microwave reactor vessel, add the phthalic anhydride (B1165640) derivative (1.0 mmol) and trimethylsilyl azide (1.0 equiv.).

-

Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to 120°C for 8 minutes. The initial power can be set to 100 W.

-

Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.

-

Product Isolation: Wash the resulting solid with diethyl ether (2 x 3 mL) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified solid to obtain the this compound-2,4-dione product.

Protocol for Mechanochemical Synthesis of Benzoxazines via Ball-Milling

-

Reactant and Ball Loading: Into a milling jar (e.g., stainless steel or zirconia), add the phenol, primary amine, and paraformaldehyde in the desired stoichiometric ratio. Add the milling balls.

-

Milling: Securely close the milling jar and place it in a planetary or vibrational ball mill. Mill the reactants at a specified frequency (e.g., 30 Hz for a vibrational mill or 550 rpm for a planetary mill) for a designated time (e.g., 4 hours).

-

Product Extraction: After milling, open the jar and extract the solid product.

-

Purification: The product can be purified by washing with a suitable solvent to remove any unreacted starting materials or by recrystallization to obtain the pure this compound monomer.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and the general reaction mechanism for this compound synthesis.

Caption: Experimental workflow for the thermal melt synthesis of this compound monomers.

Caption: Experimental workflow for microwave-assisted solvent-free synthesis.

Caption: Experimental workflow for mechanochemical synthesis via ball-milling.

Caption: General mechanism of this compound monomer synthesis via Mannich condensation.

References

- 1. This compound - Explore the Science & Experts | ideXlab [idexlab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A ball-milling strategy for the synthesis of benzothiazole, benzimidazole and benzoxazole derivatives under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Versatility of Benzoxazine: A Deep Dive into its Molecular Design Flexibility

For Researchers, Scientists, and Drug Development Professionals

Benzoxazines, a class of high-performance phenolic thermosets, offer exceptional molecular design flexibility, enabling the tailoring of their properties for a vast array of applications, from advanced composites in aerospace to innovative biomaterials in the medical field. This technical guide explores the core principles of benzoxazine chemistry, detailing the synthesis and polymerization processes that underpin their remarkable versatility. We provide a comprehensive overview of their structure-property relationships, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows.

The Foundation of Flexibility: this compound Monomer Synthesis

The remarkable adaptability of polybenzoxazines begins at the molecular level with the synthesis of the this compound monomer. The most common and versatile method is the Mannich condensation reaction, a one-pot synthesis involving a phenol (B47542), a primary amine, and formaldehyde.[1][2] The judicious selection of the phenolic and amine precursors provides a powerful tool to introduce a wide range of functionalities and structural variations into the monomer, thereby dictating the final properties of the cured polymer.[3]

The general synthesis scheme allows for the incorporation of various substituents on both the phenol and amine rings, influencing properties such as reactivity, thermal stability, and flame retardancy.[3][4] For instance, bio-based phenols like eugenol, vanillin, and cardanol (B1251761) can be used to create more sustainable and functional polymers.[3][5]

Experimental Protocol: Synthesis of Bisphenol A-Aniline (BA-a) this compound Monomer

This protocol describes a common solvent-less method for synthesizing a widely studied this compound monomer, BA-a.

Materials:

-

Bisphenol A

-

Aniline

-

Paraformaldehyde

-

Toluene (B28343) (for purification)

-

Sodium Hydroxide (NaOH) solution (1M for washing)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine stoichiometric amounts of bisphenol-A, aniline, and paraformaldehyde.[1]

-

Reaction: Heat the mixture in an oil bath to 90-120°C with constant stirring for 1-2 hours.[1][2] The reaction mixture will become homogeneous and then gradually thicken as the monomer is formed.

-

Purification:

-

After cooling, dissolve the crude product in toluene.

-

Wash the toluene solution three times with a 1M NaOH solution to remove any unreacted phenol, followed by three washes with distilled water.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the toluene using a rotary evaporator to obtain the purified this compound monomer.[2]

-

From Monomer to Polymer: The Ring-Opening Polymerization

Polybenzoxazines are formed through a thermally activated, cationic ring-opening polymerization (ROP) of the this compound monomers.[6] A key advantage of this process is that it occurs without the release of any volatile by-products, leading to near-zero volumetric shrinkage upon curing.[7] This characteristic is highly desirable for applications requiring high dimensional stability, such as in electronic packaging and aerospace composites.

The polymerization is initiated by the opening of the oxazine (B8389632) ring, which can be catalyzed by acidic impurities or phenolic hydroxyl groups present in the monomer or additives.[8] The curing temperature can be tailored by the molecular structure of the monomer and the presence of catalysts, typically ranging from 160 to 220°C.[7]

Experimental Protocol: Thermal Curing of Bisphenol A-Aniline (BA-a) Polythis compound

This protocol outlines a typical procedure for the thermal polymerization of BA-a monomer.

Materials:

-

Purified BA-a this compound monomer

-

Mold (e.g., Teflon or aluminum)

-

Air-circulating oven

Procedure:

-

Preparation: Melt the BA-a monomer and pour it into a preheated mold.

-

Curing Schedule: Place the mold in an air-circulating oven and follow a staged curing schedule. A typical schedule is:

-

1 hour at 120°C

-

1 hour at 160°C

-

1 hour at 200°C

-

1 hour at 240°C[8]

-

-

Cooling: After the final curing step, allow the polymer to cool slowly to room temperature to minimize thermal stress. The resulting product is a rigid, cross-linked polythis compound thermoset.

Structure-Property Relationships: Tailoring Performance

The true power of this compound chemistry lies in the ability to precisely control the properties of the final polymer through the molecular design of the monomer. The choice of phenol and amine precursors, as well as the incorporation of functional groups, directly impacts the thermal, mechanical, and dielectric properties of the resulting polythis compound.

Thermal Properties

The thermal stability of polybenzoxazines is a key attribute, with properties like the glass transition temperature (Tg), 5% weight loss temperature (Td5), and char yield being critical performance indicators. The rigidity of the polymer backbone, crosslink density, and the presence of thermally stable moieties all contribute to enhanced thermal performance. For instance, incorporating aromatic diamines or structures that promote high crosslink density can significantly increase the Tg and char yield.[9] Bio-based polybenzoxazines have also shown comparable or even superior thermal stability to their petroleum-based counterparts.[5][10]

| Polythis compound Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (%) |

| Petroleum-Based | |||

| Bisphenol A / Aniline (BA-a) | ~170 | ~350 | ~30 |

| Bisphenol A / m-Toluidine (BA-mt) | 217 | - | - |

| Spirobiindane / Aniline (SBIB) | 217 | 337 | 38 |

| Bio-Based | |||

| Vanillin / Furfurylamine (V-fa) | >200 | >350 | >40 |

| Daidzein / Furfurylamine/Polyetheramine | 93-269 | 350-380 | 35-54 |

| Sesamol / Furfurylamine / Benzaldehyde | - | 317 | 46 |

| Functionalized | |||

| Acetylene-functionalized | 320-370 | >400 | 71-81 |

Note: The values presented are approximate and can vary depending on the specific synthesis and curing conditions.

Mechanical Properties

The mechanical performance of polybenzoxazines, including properties like flexural strength and modulus, can be tailored from rigid and strong to tough and flexible. The introduction of flexible aliphatic chains from diamine precursors can enhance toughness, while rigid aromatic structures contribute to higher strength and modulus.[11][12] Alloying polybenzoxazines with other polymers, such as polyurethanes or epoxies, is another effective strategy to improve toughness.[13]

| Polythis compound System | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| Neat Polybenzoxazines | ||

| Bisphenol A / Aniline (BA-a) | 100 - 140 | 3.5 - 4.5 |

| Fluorinated Polythis compound | 146.7 | 5.0 |

| Polythis compound Blends/Composites | ||

| BA-a / Polyurethane (PU) copolymers | 80 - 130 | 2.0 - 3.5 |

| This compound modified Epoxy Resins | 110 - 160 | 3.0 - 4.0 |

Note: The properties of blends and composites are highly dependent on the composition and processing methods.

Dielectric Properties

Polybenzoxazines are attractive for electronic applications due to their inherently low dielectric constant and dielectric loss.[14] The molecular design flexibility allows for further reduction of these properties. For example, the incorporation of fluorine atoms into the this compound structure can significantly lower the dielectric constant due to the low polarizability of the C-F bond.[15] Furthermore, the use of bio-based monomers with rigid and non-polar structures can also contribute to favorable dielectric properties.[16][17]

| Polythis compound Type | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency |

| Standard Polybenzoxazines | ~3.0 - 3.5 | ~0.01 - 0.02 | 1 MHz |

| Fluorinated Polybenzoxazines | 2.36 - 2.8 | 0.004 - 0.01 | 1 MHz |

| Bio-based Polybenzoxazines | 2.99 | 0.019 | 3 GHz |

Note: Dielectric properties are frequency-dependent. The values presented are for comparison at the specified frequencies.

Applications in Drug Development and Biomedical Fields

The unique properties of polybenzoxazines, including their biocompatibility and tunable properties, have opened up exciting possibilities in the biomedical field.[18] While still an emerging area, research has demonstrated their potential in various applications relevant to drug development professionals.

-

Tissue Engineering Scaffolds: Polythis compound-based aerogels have been investigated as scaffolds for bone tissue engineering.[18] Their porous structure and mechanical properties can be tailored to mimic the extracellular matrix of bone, and studies have shown good biocompatibility with osteoblasts.[18]

-

Antimicrobial Surfaces: The inherent hydrophobicity of polybenzoxazines can inhibit bacterial adhesion. Furthermore, the incorporation of antimicrobial moieties into the this compound structure can lead to surfaces with active antimicrobial properties, which is crucial for medical implants and devices.[3]

-

Drug Delivery Systems: The ability to create porous polythis compound structures and functionalize their surfaces makes them potential candidates for controlled drug delivery systems.[19][20] The release of therapeutic agents could be controlled by the degradation of the polymer matrix or by diffusion through its porous network. Further research in this area is ongoing to explore the full potential of polybenzoxazines in targeted drug delivery.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical processes and relationships in this compound chemistry.

Caption: General synthesis of a this compound monomer.

Caption: Thermal ring-opening polymerization of this compound.

Caption: this compound structure-property relationships.

Caption: Experimental workflow for this compound synthesis and characterization.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]